molecular formula C25H47NO8 B3034442 AAL Toxin TC2 CAS No. 176590-34-4

AAL Toxin TC2

Cat. No.: B3034442
CAS No.: 176590-34-4
M. Wt: 489.6 g/mol
InChI Key: JAUSVHGUDAUTEZ-UHFFFAOYSA-N
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Description

AAL Toxin TC2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues. This compound, along with other AAL toxins, was initially identified as a host-specific determinant of the Alternaria stem canker disease of tomato .

Mechanism of Action

Target of Action

The primary target of AAL Toxin TC2, also known as 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase . Ceramide synthase is an enzyme that plays a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of the cell membrane and is involved in a variety of cellular functions including differentiation, proliferation, and apoptosis .

Mode of Action

This compound interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis in both plant and animal tissues .

Biochemical Pathways

The inhibition of ceramide synthase by this compound affects the sphingolipid biosynthesis pathway . Sphingolipids are a class of lipids that play important roles in signal transmission and cell recognition. Disruption of this pathway can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death .

Result of Action

The result of this compound’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . This includes both the inhibition of cell proliferation and the induction of cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mycotoxins, the physiological and morphological state of the target cells, and the specific environmental conditions (such as temperature and pH) can all potentially impact the action of this compound . .

Biochemical Analysis

Biochemical Properties

AAL Toxin TC2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Cells treated with this compound exhibit morphological and biochemical changes characteristic of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Preparation Methods

AAL Toxin TC2 is typically produced from liquid culture filtrates of Alternaria alternata f. sp. lycopersici. The process involves eluting the toxin from XAD-2 resin using methanol, followed by fractionation using silica gel column chromatography. Individual toxins are then isolated using analytical normal phase thin-layer chromatography with a solvent system of ethyl acetate, acetic acid, and water in a 6:3:1 ratio .

Chemical Reactions Analysis

AAL Toxin TC2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-performance liquid chromatography and mass spectrometry strategies. The major products formed from these reactions are typically regioisomers of tricarballylic acid esterified to amino-dimethylheptadeca-pentol or tetrol .

Comparison with Similar Compounds

AAL Toxin TC2 is structurally related to other AAL toxins, such as AAL Toxin TA1, AAL Toxin TB1, AAL Toxin TD1, and AAL Toxin TE1. These compounds share similar toxicological mechanisms of action, including the inhibition of ceramide synthase and the induction of cell death. each toxin has unique structural features that influence its specific biological activity .

Similar Compounds

  • AAL Toxin TA1
  • AAL Toxin TB1
  • AAL Toxin TD1
  • AAL Toxin TE1
  • Fumonisins (structurally related mycotoxins)

This compound stands out due to its specific regioisomeric forms and its unique impact on cellular homeostasis and apoptosis .

Properties

IUPAC Name

2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUSVHGUDAUTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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